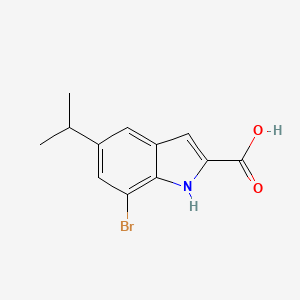

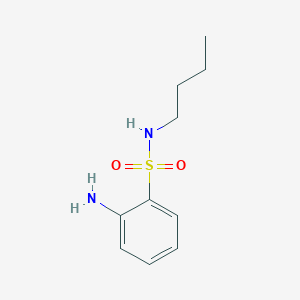

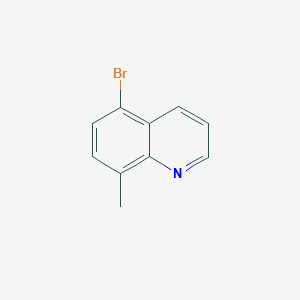

![molecular formula C11H15NO B1275266 N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine CAS No. 110841-68-4](/img/structure/B1275266.png)

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine, also known as N-Methoxy-Methyl-Prop-2-en-1-amine (NMMPA), is a versatile organic compound that has been used in a variety of scientific research applications. NMMPA is a relatively simple molecule that can be synthesized using a variety of methods, and it has a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Antioxidant Effects

Although not directly linked to N-(3-Methoxybenzyl)palmitamide, compounds found in Maca, where N-(3-Methoxybenzyl)palmitamide is also found, have shown antioxidant effects by increasing enzyme activity and scavenging free radicals . Further experiments are needed to understand this relation between antioxidant activity and maca’s antioxidants .

Mecanismo De Acción

Target of Action

The primary target of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids, a group of substances that regulate the release of neurotransmitters .

Mode of Action

N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s mechanism of inhibition is most likely irreversible or slowly reversible . This means that once N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE binds to FAAH, it remains bound for a significant period of time, preventing the enzyme from breaking down endocannabinoids .

Biochemical Pathways

By inhibiting FAAH, N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE affects the endocannabinoid system’s biochemical pathways . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . Both cannabinoid receptors are G protein-coupled receptors, and their activation inhibits adenyl cyclase, which decreases intracellular production of cyclic AMP .

Pharmacokinetics

The pharmacokinetics of N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-METHOXYBENZYL)-2-PROPEN-1-AMINE can lead to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects, as endocannabinoids modulate the release of neurotransmitters .

Propiedades

IUPAC Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h3-6,8,12H,1,7,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQKVHKXGOEWBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405927 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

CAS RN |

110841-68-4 |

Source

|

| Record name | N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

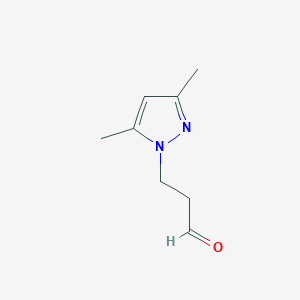

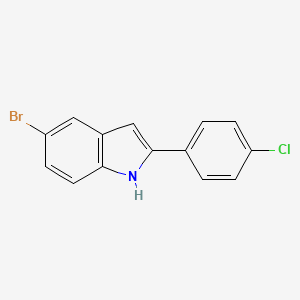

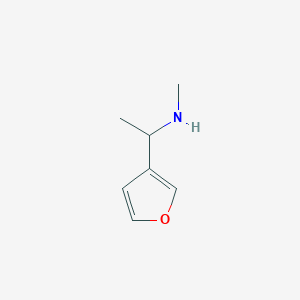

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

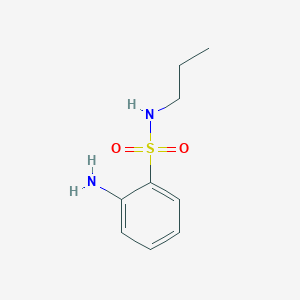

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)